molecular formula C19H17N3O B5639575 2-Amino-4-cyclopropyl-6-(4-ethoxyphenyl)benzene-1,3-dicarbonitrile

2-Amino-4-cyclopropyl-6-(4-ethoxyphenyl)benzene-1,3-dicarbonitrile

Cat. No.: B5639575
M. Wt: 303.4 g/mol
InChI Key: WLCWDKPUZGOGRO-UHFFFAOYSA-N
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Description

2-Amino-4-cyclopropyl-6-(4-ethoxyphenyl)benzene-1,3-dicarbonitrile is an organic compound with a complex structure that includes an amino group, a cyclopropyl group, an ethoxyphenyl group, and two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-cyclopropyl-6-(4-ethoxyphenyl)benzene-1,3-dicarbonitrile typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-cyclopropyl-6-(4-ethoxyphenyl)benzene-1,3-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile involved.

Scientific Research Applications

2-Amino-4-cyclopropyl-6-(4-ethoxyphenyl)benzene-1,3-dicarbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2-Amino-4-cyclopropyl-6-(4-ethoxyphenyl)benzene-1,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-cyclopropyl-6-(4-ethoxyphenyl)benzene-1,3-dicarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for a wide range of chemical reactions and interactions, making it a versatile compound for scientific research.

Properties

IUPAC Name

2-amino-4-cyclopropyl-6-(4-ethoxyphenyl)benzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-2-23-14-7-5-13(6-8-14)16-9-15(12-3-4-12)17(10-20)19(22)18(16)11-21/h5-9,12H,2-4,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCWDKPUZGOGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)C#N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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